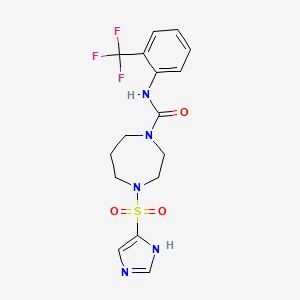
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C16H18F3N5O3S and its molecular weight is 417.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Alkylation and Reactivity : Alkylimidazole-2-carboxylates, related to the core structure of the compound , can be alkylated with methyl triflate, producing N-methylimidazolium salts. These salts demonstrate reactivity with various compounds such as benzyl alcohol, pyrrolidin-1-yl)cyclohexene, and diethylamine, leading to the formation of benzyl alkyl carbonates, enamino esters, and urethanes (Bakhtiar & Smith, 1994).
Medicinal Chemistry and Drug Development
- Antitumor Activity : Compounds structurally related to 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide have shown potential in antitumor activity. For instance, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones exhibit curative activity against certain types of leukemia and may act as prodrug modifications of acyclic triazenes (Stevens et al., 1984).
Chemical Reagents and Catalysis
- Diazotransfer Reagent : The design and synthesis of imidazole-1-sulfonyl azide hydrochloride, a related compound, serve as an efficient diazotransfer reagent. It acts as a "diazo donor" for converting primary amines into azides and methylene substrates into diazo compounds, highlighting its utility in chemical synthesis (Goddard-Borger & Stick, 2007).
- Catalysis in Synthesis : 4-(1-Imidazolium) butane sulfonate, a related catalyst, is highly effective in the solvent-free synthesis of substituted imidazoles. It demonstrates advantages like high yields, environmental friendliness, and easy product purification (Rahman et al., 2012).
Pharmaceutical Research
- Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, structurally similar to the subject compound, show potential as selective class III agents in cardiac electrophysiology. These compounds indicate the viability of the 1H-imidazol-1-yl moiety for producing class III electrophysiological activity (Morgan et al., 1990).
Synthetic Chemistry
- Preparation of Aryl Imidazolyl Sulfides and Sulfones : The preparation and reactivity of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5-imidazolyl sulfides, which are structurally related, involve displacement reactions and oxidation processes (Egolf & Bilder, 1994).
- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, closely related to the compound of interest, are stable precursors for Rh–azavinyl carbenes, useful in synthesizing various important heterocycles in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Polymer Science
- Polycondensation and Polymer Synthesis : Pyridine-2,6-dicarboxylic acid phenyl ester, structurally similar to the compound , has been used in the synthesis of polyamides and polyimides with high thermal stability. This highlights its relevance in the field of polymer science (Banihashemi & Eghbali, 1976).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those based on 5-[4-(1h-imidazol-1-yl)phenyl]-2h-tetrazole, have been used to synthesize metal (ii) complexes . These complexes have been observed to interact with electrodes in a lead-acid battery
Mode of Action
It can be inferred from related compounds that it may interact with its targets to form stable complexes . This interaction could potentially alter the redox rates of the electrodes in a lead-acid battery .
Biochemical Pathways
Based on the observed effects on redox rates in related compounds, it can be hypothesized that this compound may influence electron transfer processes .
Result of Action
Related compounds have been observed to decrease the redox rates of electrodes in a lead-acid battery, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3S/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)23-6-3-7-24(9-8-23)28(26,27)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIYPXCNUZBEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


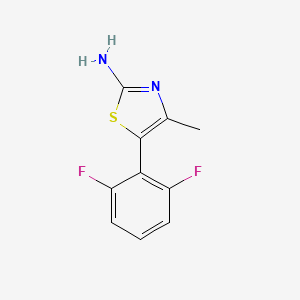

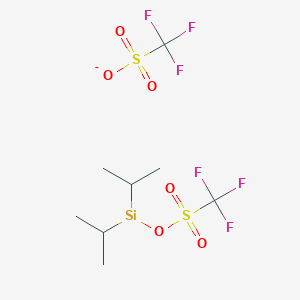
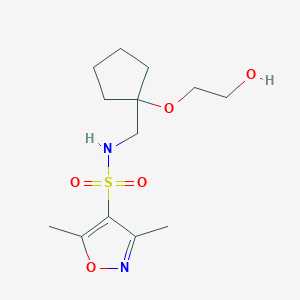
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)

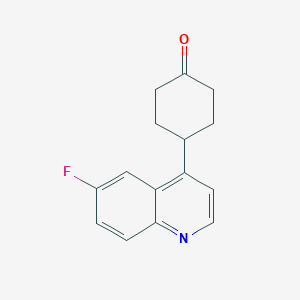
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)